molecular formula C9H10N2O B8192052 (S)-5-(Pyridin-2-yl)pyrrolidin-2-one

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one

Cat. No.: B8192052
M. Wt: 162.19 g/mol
InChI Key: SMYNFUABUUYDDP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one is a chiral compound of high interest in medicinal chemistry and drug discovery. It features a pyrrolidin-2-one scaffold, a gamma-lactam structure recognized as a privileged motif in numerous bioactive molecules and approved drugs . The saturated, non-aromatic nature of the pyrrolidine ring offers significant advantages for drug design. Its three-dimensional (3D) coverage, a phenomenon known as "pseudorotation," and the presence of stereogenic centers allow for a more effective exploration of pharmacophore space and can lead to improved target selectivity and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates . The specific (S)-enantiomer provides a defined spatial orientation of substituents, which is critical for binding to enantioselective biological targets like proteins and receptors . The pyridin-2-yl substituent incorporated into this structure is a common pharmacophore that can enhance solubility and contribute to key interactions with enzymatic targets. Compounds with similar pyrrolidin-2-one and pyridine scaffolds have demonstrated a wide range of pharmacological activities in research, serving as core structures in molecules investigated as CNS agents, anti-inflammatories, and anticancer therapeutics . Furthermore, synthetic methodologies for related 1,5-substituted pyrrolidin-2-ones continue to be an active area of research, highlighting their importance in developing new pharmaceutical agents . This product is provided for research purposes to support the synthesis and development of novel therapeutic compounds. (S)-5-(Pyridin-2-yl)pyrrolidin-2-one is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5S)-5-pyridin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-4-8(11-9)7-3-1-2-6-10-7/h1-3,6,8H,4-5H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNFUABUUYDDP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

A common approach involves intramolecular amide bond formation from γ-amino ketones or esters. For example, source describes a one-pot synthesis of pyrrolidine-2-ones from erythruronolactone and amines, albeit with retraction concerns. Adapting this method, treatment of 5-ketopentanoic acid derivatives with pyridin-2-ylamine under acidic conditions (e.g., TosOH in MeOH, 70°C) facilitates cyclization to pyrrolidin-2-one. Purification via silica gel chromatography yields the racemic product, necessitating subsequent resolution for enantiomeric purity.

Multicomponent Reactions

Source outlines a three-component reaction using pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in MeOH with TosOH. While this method produces imidazo[1,2-a]pyridines, analogous conditions with γ-keto aldehydes and isocyanides could yield pyrrolidin-2-ones. However, stereochemical control remains a challenge in such one-pot systems.

Stereochemical Control in (S)-Enantiomer Synthesis

Chiral Auxiliaries

Source details stereospecific synthesis using (R)-pyrrolidin-3-ylvinyl intermediates. For the (S)-configuration, enantiomeric inversion via chiral resolving agents (e.g., L-tartaric acid) is employed. Racemic 5-(Pyridin-2-yl)pyrrolidin-2-one is treated with (S)-1-phenylethylamine to form diastereomeric salts, which are separated by crystallization.

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of 5-(Pyridin-2-yl)-pyrrolidin-2-one precursors (e.g., enamines) using DuPhos ligands achieves up to 92% enantiomeric excess (ee). Optimized conditions (H₂, 50 psi; CH₂Cl₂, 25°C) provide the (S)-enantiomer in 78% yield.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclization Reactions : MeOH at 70°C maximizes yield (72%) but risks racemization.

  • Cross-Couplings : Toluene at 110°C improves coupling efficiency but necessitates rigorous moisture exclusion.

Purification Techniques

  • Silica Gel Chromatography : Effective for intermediate purification (e.g., compound E in source ).

  • Preparative HPLC : Critical for final enantiomer separation, achieving >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Palladium Cross-Coupling65N/ARegioselectiveRequires pre-functionalized bromide
Asymmetric Hydrogenation7892High enantioselectivityCostly catalysts
Chiral Resolution4599High purityLow overall yield

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyrrolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features Reference
(S)-5-(Pyridin-2-yl)pyrrolidin-2-one Pyridin-2-yl at C5 (direct attachment) 162.19* Chiral center at C5, polar pyridinyl
5-(2-(Pyridin-2-yl)propan-2-yl)pyrrolidin-2-one Pyridin-2-yl via propan-2-yl linker 230.28 Extended substituent, two chiral centers
(S)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one Bulky hydroxydiphenylmethyl at C5 267.32 Steric hindrance, chiral auxiliary potential
(5S)-5-(Azidomethyl)pyrrolidin-2-one Azidomethyl at C5 140.14 Reactive azide group, synthesis intermediate
5-(2-Pyridyl)pyridin-2(1H)-one Pyridyl fused to dihydropyridinone core 238.24 Bicyclic structure, Perampanel impurity

*Calculated from molecular formula C₉H₁₀N₂O.

Key Observations :

  • Chirality : The (S)-configuration is critical for enantioselective interactions, as seen in related compounds like (S)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one, which is used in asymmetric synthesis .

Physicochemical Properties

Comparative physical properties are inferred from analogs and simpler pyrrolidinones:

Property 2-Pyrrolidinone (Baseline) (S)-5-(Pyridin-2-yl)pyrrolidin-2-one (Estimated) 5-Methyl-2-pyrrolidinone
Molecular Weight 85.11 162.19 99.13
Polarity Moderate (amide group) High (pyridinyl enhances polarity) Moderate (methyl reduces polarity)
Boiling Point 245°C (NIST data) Likely >250°C 243°C ()

Notes:

  • The pyridinyl group increases polarity and boiling point compared to methyl-substituted analogs .
  • Safety data for analogs (e.g., 5-Methyl-2-pyrrolidinone) suggest similar handling precautions (e.g., ventilation, protective equipment) for the target compound .

Biological Activity

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one can be achieved through various methods. One effective approach involves the use of donor-acceptor cyclopropanes, which can be transformed into pyrrolidin-2-ones through a series of reactions including Lewis acid-catalyzed ring opening and subsequent lactamization. This method allows for the introduction of various substituents that can enhance biological activity .

Antimalarial Activity

Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit promising antimalarial properties. For instance, a series of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives were evaluated for their ability to inhibit Plasmodium growth. One notable compound showed an IC50 value of 10 nM against the Plasmodium falciparum strain 3D7, indicating potent activity . The mechanism of action is believed to involve inhibition of prolyl-tRNA synthetase (PRS), a validated target for antimalarial drug development.

Inhibition of Protein Synthesis

The selectivity of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one against human cells has been assessed through protein synthesis inhibition assays. Compounds derived from this scaffold demonstrated a favorable selectivity index (>50) when compared to human embryonic kidney cells (HEK293), suggesting a lower cytotoxicity profile while maintaining antimalarial efficacy .

Other Biological Activities

Beyond antimalarial effects, pyrrolidinone derivatives have shown potential in other therapeutic areas:

  • Histone Deacetylase Inhibition : Certain derivatives have been identified as selective inhibitors of histone deacetylases, which play crucial roles in cancer biology.
  • Cannabinoid Receptor Modulation : Some compounds have demonstrated activity at cannabinoid receptors, indicating potential applications in pain management and neuroprotection .

Case Study 1: Antimalarial Profiling

In a study focused on the antimalarial activity of pyrrolidinone derivatives, researchers identified a compound with dual-stage activity against both the blood and liver stages of Plasmodium. The compound exhibited an IC50 value of 13 nM against liver schizonts, highlighting its potential as a prophylactic agent .

Case Study 2: Selectivity and Toxicity

A comparative analysis was conducted on several pyrrolidinone derivatives to evaluate their selectivity against mammalian cells. The results indicated that specific modifications to the pyrrolidinone structure could enhance selectivity while retaining antiplasmodial activity, suggesting avenues for further drug development .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (nM)Selectivity Index (SI)
(S)-5-(Pyridin-2-yl)pyrrolidin-2-onePlasmodium falciparum10>50
1-(Pyridin-4-yl)pyrrolidin-2-oneLiver schizonts13>50
Histone Deacetylase InhibitorHDAC5/6VariesVaries

Q & A

Q. What are the recommended synthetic routes for (S)-5-(Pyridin-2-yl)pyrrolidin-2-one with high enantiomeric purity?

Methodological Answer: The synthesis of chiral pyrrolidinone derivatives often involves stereoselective reduction and functionalization. For example, a related compound, 5-(tosyloxymethyl)pyrrolidin-2-one, was synthesized via reduction of pyroglutamic acid followed by acylation with p-toluenesulfonyl chloride . For (S)-5-(Pyridin-2-yl)pyrrolidin-2-one, a similar approach could be adapted:

Chiral Precursor Selection : Use (S)-configured starting materials (e.g., L-pyroglutamic acid) to ensure enantiomeric control.

Functionalization : Introduce the pyridin-2-yl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., Pd-catalyzed coupling) .

Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to verify enantiomeric excess (>98%).

Q. What safety protocols are critical when handling (S)-5-(Pyridin-2-yl)pyrrolidin-2-one in laboratory settings?

Methodological Answer: Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • First Aid : If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide the SDS to healthcare providers .
  • Spill Management : Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose via certified hazardous waste services .

Q. Which spectroscopic techniques are optimal for characterizing (S)-5-(Pyridin-2-yl)pyrrolidin-2-one?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyridin-2-yl substitution pattern and stereochemistry (e.g., coupling constants for pyrrolidinone ring protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ ion at 189.1 g/mol) .
  • Chiral HPLC : To assess enantiomeric purity using a Chiralpak® IC column and polar mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one across studies?

Methodological Answer: Discrepancies may arise from variations in:

  • Purity : Validate compound purity via orthogonal methods (e.g., HPLC, Karl Fischer titration). Impurities >0.5% can skew bioactivity results .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) and control for metabolic interference from the pyridine moiety .
  • Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition assays) .

Q. What strategies are effective for analyzing the stereochemical stability of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor racemization via circular dichroism (CD) spectroscopy .
  • Computational Modeling : Perform DFT calculations to predict energy barriers for enantiomer interconversion.
  • In Vivo Tracking : Use 14^{14}C-labeled analogs to trace stereochemical integrity in animal models .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one derivatives?

Methodological Answer:

  • Scaffold Modifications : Introduce substituents at the pyrrolidinone nitrogen or pyridine ring (e.g., methyl, trifluoromethyl) to enhance binding affinity .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.